molecular formula C22H21N3O3S2 B2928589 4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319898-44-5

4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2928589
CAS No.: 2319898-44-5
M. Wt: 439.55
InChI Key: MMBHRAIHYOLYFJ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a methoxy group, a thiazolo[5,4-b]pyridin ring, and a benzenesulfonamide group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the benzenesulfonamide group could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The Potential of Zinc Phthalocyanine Derivatives : Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers suitable for targeting cancer cells via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Neurological and Metabolic Research

Kynurenine 3-Hydroxylase Inhibition : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neurodegenerative diseases and mood disorders. The inhibition of this enzyme could pave the way for new therapeutic approaches to these conditions (Röver et al., 1997).

Antifungal and Antimicrobial Research

Antifungal Effects of Pyrimidinamine Derivatives : Derivatives of pyrimidinamines, structurally related to the given compound, have demonstrated effective antifungal properties against types of fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest potential applications in developing new antifungal agents (Jafar et al., 2017).

Material Science and Catalysis

Catalysis in Polymerization Processes : Research on palladium aryl sulfonate phosphine catalysts, which may share functional groups with the compound , highlights the role of such catalysts in the copolymerization of acrylates with ethene. This work is critical for advancements in material science, specifically in the development of new polymeric materials (Skupov et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound would depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of its uses in fields like medicine or materials science .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-10-16(21-24-18-6-5-9-23-22(18)29-21)7-8-17(13)25-30(26,27)20-12-14(2)19(28-4)11-15(20)3/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHRAIHYOLYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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